molecular formula C5H3Cl2F2N3 B8064343 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine

4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine

Cat. No.: B8064343
M. Wt: 214.00 g/mol
InChI Key: ZBMPMWQLKWRPLK-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine is a halogenated pyrimidine derivative featuring a difluoromethyl substituent at the 5-position and chlorine atoms at the 4- and 6-positions. Pyrimidines of this class are critical intermediates in pharmaceutical and agrochemical synthesis due to their bioisosteric properties and ability to modulate electronic and steric effects.

Properties

IUPAC Name

4,6-dichloro-5-(difluoromethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2F2N3/c6-2-1(4(8)9)3(7)12-5(10)11-2/h4H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMPMWQLKWRPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 5-phenyl-4,6-dihydroxypyrimidine with chlorinating agents in the presence of a solvent like o-dichlorobenzene and a catalyst such as dimethyl-formamide .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various aminopyrimidine derivatives with enhanced biological activities .

Scientific Research Applications

Medicinal Chemistry

  • Anti-inflammatory Activity : Research has indicated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. In vitro studies have demonstrated that certain analogs can inhibit COX-2 activity effectively, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Anticancer Potential : Pyrimidine derivatives have been explored for their role in targeting cancer pathways. For instance, compounds similar to 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine have been studied for their ability to modulate the mechanistic target of rapamycin (mTOR) pathway, which is crucial in cancer progression .
  • Antiviral Properties : There is ongoing research into the antiviral applications of pyrimidine derivatives, particularly in the context of RNA viruses where they may act as inhibitors .

Agricultural Applications

  • Pesticide Development : The compound serves as an important intermediate for synthesizing crop protection agents. Its structural properties allow it to act effectively against a range of pests and diseases affecting crops .
  • Herbicides : Due to its reactivity with various biological targets in plants, this compound is being investigated for use in developing herbicides that can selectively target weed species without harming crops.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine with key analogs, focusing on substituent effects, synthetic routes, and applications.

Substituent Effects and Physicochemical Properties
Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm) Biological Relevance
4,6-Dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine (B6) Propynyl (C-5) 159–161 81 7.50 (NH₂), 3.52 (H-10), 2.96 (H-30) Inhibitor of immune-activated nitric oxide production
5-Allyl-4,6-dichloropyrimidin-2-amine (B7) Allyl (C-5) Not reported Not reported Not provided Similar inhibitory activity as B6
4,6-Dichloro-5-methoxypyrimidine Methoxy (C-5) 40–42 (313–315 K) Not reported Not provided Structural studies highlight Cl···N interactions stabilizing crystal packing
4,6-Dichloro-2-(propylthio)pyrimidin-5-amine Propylthio (C-2) Not reported High Not provided Industrial scalability via sodium dithionite-mediated synthesis
4,6-Dichloro-2-methylpyrimidin-5-amine Methyl (C-2) Not reported Not reported Not provided Intermediate for antihypertensive agents (e.g., moxonidine HCl)

Key Observations :

  • Substituent Reactivity: The difluoromethyl group in the target compound likely enhances metabolic stability and electronegativity compared to non-fluorinated analogs (e.g., B6, B7), aligning with fluorine’s role in improving pharmacokinetics .
  • Melting Points : The propynyl-substituted B6 exhibits a higher melting point (159–161°C) than methoxy analogs, suggesting stronger intermolecular interactions due to alkyne rigidity .
  • Synthetic Efficiency : Sodium dithionite-based methods (e.g., for propylthio derivatives) offer industrial advantages (short reaction time, mild conditions) compared to traditional halogenation routes .
Electronic and Steric Influence
  • Difluoromethyl vs.
  • Allyl vs. Propynyl : Allyl (B7) and propynyl (B6) substituents at C-5 create distinct steric environments, impacting binding affinity in biological targets. Propynyl’s linear structure may favor π-π stacking in enzyme active sites .

Biological Activity

4,6-Dichloro-5-(difluoromethyl)pyrimidin-2-amine is a chlorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, including antiviral, antibacterial, and anti-inflammatory properties. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H5_{5}Cl2_{2}F2_{2}N2_{2}, with a molecular weight of approximately 236.03 g/mol. Its structure features two chlorine atoms at the 4 and 6 positions and a difluoromethyl group at the 5 position of the pyrimidine ring.

Antiviral Activity

Research indicates that pyrimidine derivatives, including this compound, can inhibit viral replication. In vitro studies have shown that similar compounds effectively target various viruses, including members of the Herpes and Poxvirus families . The mechanism often involves interference with viral RNA synthesis or replication processes.

Antibacterial and Antifungal Properties

Pyrimidines are known for their antibacterial and antifungal activities. Studies have demonstrated that compounds with similar structures can inhibit bacterial growth by disrupting nucleic acid synthesis or protein function . The presence of chlorine and fluorine atoms enhances the lipophilicity and biological activity of these compounds.

Anti-inflammatory Effects

Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties. For instance, compounds with structural similarities to this compound have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . The IC50_{50} values for COX inhibition in related compounds range from 0.04 to 0.04 μmol, indicating potent activity comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

  • Chlorination : The presence of chlorine atoms enhances the reactivity and interaction with biological targets.
  • Difluoromethyl Group : This group increases lipophilicity and may improve cellular uptake.

A preliminary SAR analysis suggests that electron-withdrawing groups at specific positions on the pyrimidine ring can enhance anti-inflammatory activity .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds in this class exhibit favorable absorption profiles. For example, oral bioavailability studies have shown promising results with sufficient plasma stability and low toxicity in animal models . The clearance rates observed suggest potential for effective dosing regimens in clinical applications.

Case Studies

Several studies have highlighted the efficacy of pyrimidine derivatives in treating various conditions:

  • Antiviral Efficacy : A study demonstrated that a related compound significantly reduced viral load in an influenza mouse model, confirming its direct effect on viral replication .
  • Anti-inflammatory Activity : In vivo models showed that certain derivatives led to significant reductions in inflammation markers compared to controls .

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